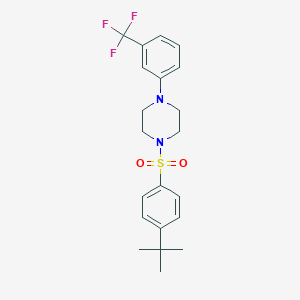![molecular formula C33H24F3N3O2S2 B380453 2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)thio]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380453.png)
2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)thio]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)thio]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines pyrrole, thieno[2,3-d]pyrimidine, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)thio]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting with the preparation of the pyrrole and thieno[2,3-d]pyrimidine intermediates. The key steps include:
Formation of the Pyrrole Intermediate: This involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2,5-dimethylpyrrole under acidic conditions to form the desired pyrrole derivative.
Synthesis of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under high-temperature conditions to form the thieno[2,3-d]pyrimidine ring.
Coupling Reactions: The final step involves coupling the pyrrole and thieno[2,3-d]pyrimidine intermediates using a sulfanyl linker under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)thio]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the reagents used.
科学研究应用
2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)thio]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its ability to modulate biological pathways, making it a candidate for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)thio]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: This compound is a bench-stable alternative to hazardous sulfur (VI) fluoride compounds and can undergo similar substitution reactions.
4-Methoxyphenethylamine: This compound shares some structural similarities and is used in high-resolution spectroscopy.
Uniqueness
2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)thio]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of pyrrole, thieno[2,3-d]pyrimidine, and phenyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C33H24F3N3O2S2 |
|---|---|
分子量 |
615.7g/mol |
IUPAC 名称 |
2-[2-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl]sulfanyl-3,5-diphenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C33H24F3N3O2S2/c1-20-16-26(21(2)38(20)25-15-9-12-23(17-25)33(34,35)36)28(40)19-43-32-37-30-29(27(18-42-30)22-10-5-3-6-11-22)31(41)39(32)24-13-7-4-8-14-24/h3-18H,19H2,1-2H3 |
InChI 键 |
IWRFGCGRVCUVDS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=CC=C5)C(=O)N3C6=CC=CC=C6 |
规范 SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=CC=C5)C(=O)N3C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1,1'-biphenyl]-4-yl-2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B380370.png)
![N-(ADAMANTAN-1-YL)-2-{[5-(4-METHYLPHENYL)-4-OXO-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B380373.png)
![1-[1,1'-biphenyl]-4-yl-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B380374.png)
![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B380376.png)
![ethyl 2-(2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B380377.png)
![7-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B380378.png)

![Dimethyl 5-({[(7-methoxy-4-methyl-2-quinolinyl)sulfanyl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380380.png)
![Dimethyl 3-methyl-5-[[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B380381.png)
![Ethyl 4-(3,4-dimethylphenyl)-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B380383.png)
![2-(1-naphthyl)-N-[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide](/img/structure/B380389.png)
![Ethyl 2-[({[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B380390.png)
![BIS(PROPAN-2-YL) [3-CHLORO-4-(PHENYLAMINO)QUINOLIN-2-YL]PHOSPHONATE](/img/structure/B380391.png)
![3-(2,5-Dimethylpyrrol-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B380392.png)
